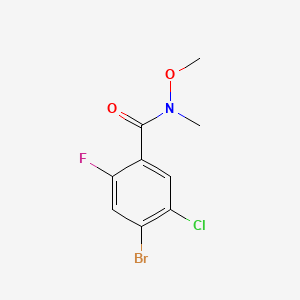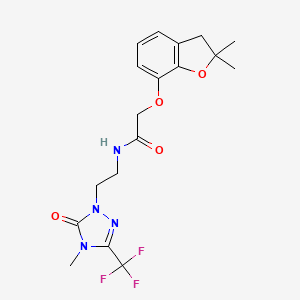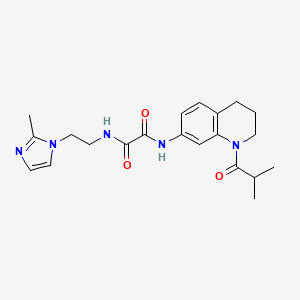![molecular formula C24H20N2O2 B2823261 N-([1,1'-biphenyl]-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 953175-16-1](/img/structure/B2823261.png)
N-([1,1'-biphenyl]-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a biphenyl group, an isoxazole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the biphenyl group could impart rigidity to the molecule, while the isoxazole ring could introduce some degree of aromaticity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the isoxazole ring might undergo reactions typical of heterocycles, while the acetamide group could participate in various nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the biphenyl group could affect the compound’s solubility and melting point, while the isoxazole ring could influence its acidity and basicity .Aplicaciones Científicas De Investigación
Corrosion Inhibition
N-([1,1'-biphenyl]-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide and its derivatives have been explored for their corrosion inhibition properties. A study found that 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, synthesized through amidation and 1,3-dipolar cycloaddition reactions, demonstrated significant corrosion prevention efficiencies in acidic and mineral oil mediums, suggesting potential applications in material protection (Yıldırım & Cetin, 2008).
Synthesis of Coordination Complexes
Another study focused on the synthesis of pyrazole-acetamide derivatives, including coordination complexes with metal ions like Co(II) and Cu(II), using isoxazolidine and isoxazoline derivatives. These complexes were analyzed for their structural properties and antioxidant activity, providing insights into the application of these compounds in bioinorganic chemistry and potentially in pharmacological contexts (Chkirate et al., 2019).
Development of Glutaminase Inhibitors
In medicinal chemistry, the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, including isoxazol-3-yl acetamide derivatives, have shown potential as glutaminase inhibitors. These compounds exhibited potency and improved solubility, demonstrating their relevance in the development of new therapeutic agents (Shukla et al., 2012).
Optoelectronic Properties
Research in the field of material science has investigated thiazole-based polythiophenes, including N-(thiazol-2-yl)-2-(thiophen-3-yl)acetamide derivatives, for their optoelectronic properties. This exploration contributes to the understanding and development of conducting polymers for electronic applications (Camurlu & Guven, 2015).
Antitumor Activities
Various studies have synthesized and evaluated isoxazole compounds for their antitumor activities. These compounds have demonstrated efficacy against various cancer cell lines, indicating their potential application in cancer therapy and drug development (Hao-fei, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-11-13-19(14-12-17)23-15-20(26-28-23)16-24(27)25-22-10-6-5-9-21(22)18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYMFHBSAGXTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2-ethoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2823178.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2823181.png)
![5-((4-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2823182.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dichlorophenyl)amino]acetamide](/img/structure/B2823186.png)



![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2823193.png)


